3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyridine ring fused to a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the condensation of pyridine derivatives with triazine precursors. One common method is the reaction of 2-aminopyridine with cyanogen bromide, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-Pyridin-3-yl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities, particularly as CDK inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use in medicinal chemistry as a scaffold for drug design.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Properties
CAS No. |
121845-66-7 |
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Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-3-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-8(6-12-4-1)11-14-10-7-13-5-3-9(10)15-16-11/h1-7H |
InChI Key |
GQYGMLFDERNIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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